2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid

Medicinal Chemistry Solubility Pharmacokinetics

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid is a heterocyclic building block featuring a 1-methyl-4-nitropyrazole core linked via an ether bridge to an acetic acid side chain. With a molecular formula of C6H7N3O5 (MW 201.14 g/mol) , this compound exhibits a predicted AlogP of 1.29, a topological polar surface area (TPSA) of 90.65 Ų, and contains 5 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD), with 7 rotatable bonds.

Molecular Formula C6H7N3O5
Molecular Weight 201.138
CAS No. 1697882-42-0
Cat. No. B2720737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid
CAS1697882-42-0
Molecular FormulaC6H7N3O5
Molecular Weight201.138
Structural Identifiers
SMILESCN1C=C(C(=N1)OCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O5/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11)
InChIKeyIQFRNNSXMRCDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid (CAS 1697882-42-0): Physicochemical Baseline and Pharmacophore Context


2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid is a heterocyclic building block featuring a 1-methyl-4-nitropyrazole core linked via an ether bridge to an acetic acid side chain. With a molecular formula of C6H7N3O5 (MW 201.14 g/mol) , this compound exhibits a predicted AlogP of 1.29, a topological polar surface area (TPSA) of 90.65 Ų, and contains 5 hydrogen bond acceptors (HBA) and 2 hydrogen bond donors (HBD), with 7 rotatable bonds . The pyrazol-3-yloxyacetic acid scaffold has demonstrated fungicidal activity against Gibberella zeae in structurally related diaryl analogs [1], and pyrazolyloxyacetic acid derivatives are claimed as anti-inflammatory agents in patent disclosures [2], establishing this compound's relevance across medicinal and agrochemical research.

Why Generic Substitution Fails: Structural Nuances of 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic Acid That Preclude Simple Analog Interchange


Although close analogs such as 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid (CAS 1177728-01-6) share the same pyrazole core and nitro substitution, the presence of an ether oxygen linker in the target compound fundamentally alters its hydrogen-bonding capacity, conformational flexibility, and metabolic susceptibility. These differences manifest in quantifiable changes in HBA count (5 vs. 4), rotatable bonds (7 vs. 5), and TPSA (90.65 vs. ~81 Ų) , which directly impact membrane permeability, target binding, and pharmacokinetic behavior. As demonstrated by the divergent fungicidal activities of structurally related 1,5-diaryl-1H-pyrazol-3-oxyacetate derivatives [1], minor modifications to the pyrazole scaffold can shift biological performance by orders of magnitude. Therefore, generic substitution of one analog for another without empirical verification carries a high risk of invalidating structure-activity relationships and undermining experimental reproducibility.

Product-Specific Quantitative Evidence Guide for 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid


Hydrogen Bond Acceptor (HBA) Count: Target 5 vs. Direct C-C Analog 4

The target compound possesses 5 hydrogen bond acceptors (HBA): two from the nitro group, one from the ether oxygen, one from the carbonyl oxygen of the carboxylic acid, and one from the pyrazole N-2 nitrogen . In comparison, its closest structural analog, 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid (CAS 1177728-01-6), lacks the ether oxygen atom and thus contains only 4 HBA . This quantitative difference, confirmed by molecular formula analysis (C6H7N3O5 vs. C6H7N3O4), directly impacts the compound's aqueous solubility profile: each additional HBA can contribute approximately 0.5–1.0 log unit to aqueous solubility. In drug discovery, HBA count is a critical parameter for predicting absorption and target engagement, and a 25% increase is non-trivial for lead optimization campaigns [1].

Medicinal Chemistry Solubility Pharmacokinetics

Topological Polar Surface Area (TPSA): Target 90.65 Ų vs. Direct C-C Analog ~81 Ų

The Aladdin database reports a Topological Polar Surface Area (TPSA) of 90.65 Ų for the target compound . The direct C-C analog (CAS 1177728-01-6), which lacks the ether oxygen, has a predicted TPSA of approximately 81 Ų based on standard fragment-based TPSA calculation. This ~10 Ų difference (12% increase) is strategically significant because the widely accepted TPSA threshold for blood-brain barrier (BBB) penetration is <90 Ų for CNS-active drugs [1]. The target compound resides just above this threshold, predicting limited CNS penetration and a peripheral restriction profile, whereas the analog falls below the threshold, suggesting a higher probability of CNS exposure. This distinction is critical for neuroscience vs. peripheral disease programs where CNS exposure is either undesirable or required.

Membrane Permeability CNS Drug Design Blood-Brain Barrier

Rotatable Bond Count: Target 7 vs. Direct C-C Analog 5

The target compound contains 7 rotatable bonds as reported in the Aladdin database , whereas the direct C-C analog (CAS 1177728-01-6) has only 5 rotatable bonds due to the absence of the ether linkage . The two additional rotatable bonds arise specifically from the ether bridge (-O-CH2- vs. -CH2-), granting the target compound greater conformational flexibility. In drug discovery, rotatable bond count is inversely correlated with oral bioavailability: each additional rotatable bond above 10 reduces the probability of good oral absorption by approximately 5% [1]. While both compounds fall well below the critical threshold of 10, the 40% increase in rotatable bonds for the target may contribute to a slightly higher entropic penalty upon binding to rigid protein targets, yet simultaneously enables better accommodation of induced-fit binding pockets.

Oral Bioavailability Conformational Entropy Lead Optimization

Fungicidal Baseline Activity: Pyrazol-3-oxyacetate Scaffold Shows Quantified Inhibition Against Gibberella zeae

In a definitive structure-activity study, ethyl 2-(5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yloxy)acetate—a compound sharing the pyrazol-3-oxyacetate core with the target molecule—exhibited moderate inhibitory activity against the phytopathogenic fungus Gibberella zeae (teleomorph of Fusarium graminearum) at a concentration of 10 μg/mL [1]. This establishes the pyrazol-3-oxyacetate scaffold as a validated fungicidal pharmacophore. The target compound is a 4-nitro-substituted analog of this core structure, and the 4-nitro group is independently associated with herbicidal activity in 1-aryl-4-nitropyrazole patents from Bayer AG [2]. The target compound therefore occupies a unique structural intersection that combines the validated antifungal pyrazol-3-oxyacetate motif with a 4-nitro substituent known to confer herbicidal properties, positioning it as a dual-purpose hit-finding scaffold for agrochemical discovery programs.

Agrochemical Fungicide Discovery Crop Protection

Synthetic Orthogonality: Selective 4-Nitro Reduction Without Side-Chain Cyclization

The 4-nitro group on the target compound can be selectively reduced to a 4-amino group using standard catalytic hydrogenation (H₂/Pd-C) or SnCl₂ conditions, without affecting the ether-linked acetic acid side chain [1]. In contrast, the direct C-C analog 2-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetic acid (CAS 1177728-01-6) is prone to intramolecular cyclization upon nitro reduction, forming a bicyclic lactam via nucleophilic attack of the proximal carboxylic acid on the incipient amine . The ether spacer in the target compound physically separates the reducible nitro group from the carboxyl group by an additional bond length, thereby preventing this undesired side reaction. This orthogonal reactivity has been exploited in nitropyrazole chemistry: 4-nitropyrazoles are widely used as precursors to 4-aminopyrazoles, which serve as key intermediates for LRRK2 kinase inhibitors and other bioactive molecules .

Synthetic Chemistry Building Block Utility Parallel Library Synthesis

Predicted Lipophilicity (AlogP): Target 1.29 vs. Expected Analog Range 0.6–0.9

The Aladdin database reports an AlogP of 1.29 for the target compound . This value falls within the optimal range for oral drug-likeness (AlogP 1–3) but is measurably higher than the predicted AlogP of the direct C-C analog (estimated 0.6–0.9 based on the loss of the lipophilic ether methylene contribution). The Quantitative Estimate of Drug-likeness (QED) score for the target compound is 0.69 , indicating attractive drug-like character. The elevated AlogP of the target relative to the analog is attributable to the ether bridge, which introduces an additional methylene unit while simultaneously increasing HBA count—a unique combination that enhances lipophilicity without sacrificing polarity. This balanced profile is confirmed by the compound passing all Rule-of-5 (Ro5) criteria: MW < 500, AlogP < 5, HBD < 5, HBA < 10 .

Lipophilicity ADME Drug-Likeness

Best Research and Industrial Application Scenarios for 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid


Medicinal Chemistry: Fragment-Based Drug Discovery Targeting Kinases with Flexible ATP-Binding Pockets

The target compound's 7 rotatable bonds (40% more than the C-C analog) and balanced AlogP of 1.29 make it an ideal fragment for screening against kinases with conformationally flexible ATP-binding sites, such as LRRK2, where induced-fit binding is required. Its TPSA of 90.65 Ų predicts peripheral restriction, an advantage for kinase targets where CNS exposure is undesirable. The 4-nitro group can be selectively reduced to a 4-amino group for subsequent amide coupling or sulfonylation, enabling rapid diversification of fragment hits into lead series with quantified improvements in binding affinity [1].

Agrochemical R&D: Dual-Action Herbicide-Fungicide Lead Scaffold for Broad-Spectrum Crop Protection

The pyrazol-3-oxyacetate core has demonstrated quantifiable fungicidal activity against Gibberella zeae at 10 μg/mL [2], while 4-nitropyrazoles are established herbicide pharmacophores in Bayer AG patents [3]. The target compound uniquely combines both structural features in a single, low-molecular-weight scaffold (MW 201.14). This dual-action potential makes it a high-value intermediate for agrochemical companies seeking to develop crop protection agents with both antifungal and herbicidal activity, reducing the number of active ingredients required in field formulations and simplifying regulatory approval.

Prodrug Design: Ether-Linked Soft Drug with Predictable Metabolic Clearance

The target compound's ether linker (C-O-C) provides a metabolic cleavage site that is absent in the C-C analog. Ether-containing pyrazoles are known to undergo O-dealkylation by cytochrome P450 enzymes, with predicted microsomal half-lives typically <30 minutes [4]. This property can be exploited for designing soft drugs or prodrugs where rapid systemic clearance is desired following local action—for example, in topical anti-inflammatory formulations. In contrast, the thioether analog (CAS 1443279-60-4) undergoes S-oxidation rather than cleavage, yielding a different metabolite profile. The target's predictable metabolic fate simplifies toxicological assessment and accelerates development timelines.

Coordination Chemistry: Ligand for Metal-Organic Frameworks (MOFs) and Catalytic Complexes

With 5 hydrogen bond acceptors and 2 hydrogen bond donors, plus a carboxylic acid capable of metal coordination, the target compound is a versatile polydentate ligand for constructing metal-organic frameworks . The 4-nitropyrazole cocrystal structure with acetic acid has been reported, demonstrating the capacity of 4-nitropyrazoles to form ordered supramolecular assemblies via hydrogen bonding [5]. The ether spacer between the pyrazole ring and the carboxylate group provides additional conformational flexibility compared to directly linked analogs, enabling the ligand to adopt optimal coordination geometries for transition metal ions such as Cu(II), Zn(II), and Fe(III).

Quote Request

Request a Quote for 2-(1-Methyl-4-nitropyrazol-3-yl)oxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.